1,4-Butanediol,2-bromo-,(2R)-
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Overview
Description
1,4-Butanediol,2-bromo-,(2R)-, also known as (2R)-2-Bromo-1,4-butanediol, is an organic compound with the molecular formula C4H9BrO2. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol,2-bromo-,(2R)- can be synthesized through several methods. One common method involves the bromination of 1,4-butanediol. The reaction typically uses hydrobromic acid (HBr) or other brominating agents under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of 1,4-Butanediol,2-bromo-,(2R)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol,2-bromo-,(2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted butanediol derivatives .
Scientific Research Applications
1,4-Butanediol,2-bromo-,(2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and plasticizers
Mechanism of Action
The mechanism of action of 1,4-Butanediol,2-bromo-,(2R)- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic catalysis .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol with the formula C4H10O2, used in the production of plastics and solvents.
1,2-Butanediol: Another diol with different chemical properties and applications.
1,3-Butanediol: Used in the synthesis of various chemicals and as a solvent.
Uniqueness
1,4-Butanediol,2-bromo-,(2R)- is unique due to its chiral nature and the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable in specific chemical reactions and applications where chirality and bromine functionality are essential .
Properties
IUPAC Name |
2-bromobutane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPUPONZXUMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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